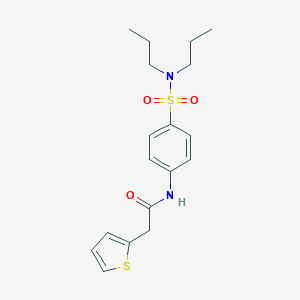![molecular formula C16H14N2O3S B216317 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one, also known as MSQ, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the family of quinazoline-based compounds and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one is not fully understood. However, it has been suggested that it acts by inhibiting various signaling pathways that are involved in cell growth and survival. It has also been shown to modulate the expression of various genes that are involved in cancer progression.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-oxidant, and anti-proliferative activities. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one is its potent anti-cancer activity. It has also been shown to exhibit low toxicity in normal cells. However, its poor solubility in aqueous solutions and low bioavailability are major limitations for its use in clinical applications.
Orientations Futures
The potential therapeutic applications of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one are still being explored. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. The development of more potent analogs of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one with improved solubility and bioavailability is also an area of active research. Additionally, the use of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one in combination with other chemotherapeutic agents is being explored as a potential strategy to enhance its anti-cancer activity.
Méthodes De Synthèse
The synthesis of 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization under acidic conditions to yield 2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one.
Applications De Recherche Scientifique
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
Nom du produit |
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one |
|---|---|
Formule moléculaire |
C16H14N2O3S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c1-11-6-8-12(9-7-11)22(20,21)10-15-17-14-5-3-2-4-13(14)16(19)18-15/h2-9H,10H2,1H3,(H,17,18,19) |
Clé InChI |
LAULVAUIIIFTGW-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)
![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)